alpha-D-Mannose

Description

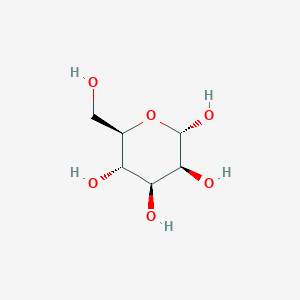

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015858 | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Information not available., Solid | |

| Record name | alpha-D-Mannopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

713.0 mg/mL at 17 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-15-3, 101357-07-7, 3458-28-4 | |

| Record name | α-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3F28J9G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of alpha-D-Mannose in Glycan Biosynthesis: A Technical Guide for Researchers

This guide provides an in-depth exploration of alpha-D-Mannose as a critical precursor for the biosynthesis of glycans, essential macromolecules for a vast array of biological processes. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core metabolic pathways, experimental methodologies, and the profound implications of mannose metabolism in health and disease.

Introduction: Mannose, More Than Just a Sugar

This compound, a C-2 epimer of glucose, is a fundamental monosaccharide that serves as a cornerstone for the synthesis of complex carbohydrate structures known as glycans.[1] These glycans, covalently attached to proteins and lipids, are not mere decorations; they are critical regulators of cellular communication, protein folding and stability, and immune responses.[2] A comprehensive understanding of mannose metabolism is therefore paramount for advancements in glycobiology, immunology, and the development of novel therapeutics. This guide will navigate the intricate journey of this compound from its entry into the cell to its incorporation into mature glycoproteins, with a focus on the ubiquitous N-linked glycosylation pathway.

The Metabolic Crossroads: Activation of Mannose for Glycosylation

The commitment of this compound to glycan biosynthesis begins with its phosphorylation and subsequent conversion into activated sugar donors. This process represents a critical metabolic nexus, channeling mannose into various glycosylation pathways.

From Mannose to Activated Donors: A Stepwise Enzymatic Cascade

Upon entering the cell, this compound is shunted into the glycosylation pathway through a series of enzymatic reactions:

-

Phosphorylation: Hexokinase (HK) catalyzes the phosphorylation of mannose at the C6 position, yielding mannose-6-phosphate (Man-6-P) . This initial step traps mannose within the cell.[3]

-

Isomerization: Phosphomannomutase 2 (PMM2) then isomerizes Man-6-P to mannose-1-phosphate (Man-1-P) .[4] This is a crucial step, as Man-1-P is the direct precursor for the synthesis of GDP-mannose.

-

Activation to GDP-Mannose: Mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) catalyzes the reaction of Man-1-P with guanosine triphosphate (GTP) to produce guanosine diphosphate-mannose (GDP-mannose) . GDP-mannose is a key activated sugar nucleotide that serves as the mannosyl donor for the assembly of the lipid-linked oligosaccharide (LLO) precursor on the cytoplasmic face of the endoplasmic reticulum.[5]

-

Formation of Dolichol-Phosphate-Mannose: For mannosylation events within the lumen of the endoplasmic reticulum, GDP-mannose is utilized by dolichol-phosphate mannosyltransferase (DPM synthase) to generate dolichol-phosphate-mannose (Dol-P-Man) .[6][7] Dol-P-Man is the mannosyl donor for the elongation of the LLO precursor within the ER lumen and for other types of glycosylation such as O- and C-mannosylation.[8][9]

The metabolic fate of Man-6-P is tightly regulated and depends on the cellular ratio of PMM2 to phosphomannose isomerase (MPI).[3] While PMM2 directs Man-6-P towards glycosylation, MPI can convert it to fructose-6-phosphate, shunting it into glycolysis.[3] This balance is critical for maintaining cellular homeostasis.

The Central Pathway: N-Linked Glycosylation

N-linked glycosylation is a highly conserved and essential protein modification that commences in the endoplasmic reticulum (ER).[10] this compound is a central component of the core glycan structure that is transferred to nascent polypeptide chains.

Assembly of the Lipid-Linked Oligosaccharide (LLO) Precursor

The process begins with the synthesis of a dolichol-linked oligosaccharide precursor, GlcNAc₂Man₉Glc₃, on the ER membrane.[11]

-

Cytoplasmic Phase: The assembly is initiated on the cytoplasmic face of the ER membrane. Two N-acetylglucosamine (GlcNAc) residues and five mannose residues are sequentially added to a dolichol phosphate carrier. The mannose residues are donated from GDP-mannose.[12]

-

Translocation: The resulting Man₅GlcNAc₂-PP-dolichol intermediate is then flipped across the ER membrane into the lumen.[11]

-

Luminal Phase: Within the ER lumen, the oligosaccharide chain is further elongated by the addition of four more mannose residues and three glucose residues. The mannosyl donor for these additions is Dol-P-Man.[12]

En Bloc Transfer and Glycan Processing

Once the Glc₃Man₉GlcNAc₂-PP-dolichol precursor is fully assembled, the entire oligosaccharide is transferred en bloc to a specific asparagine residue within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide chain.[13] This reaction is catalyzed by the oligosaccharyltransferase (OST) complex.

Following transfer, the glycan undergoes extensive processing, which includes the trimming of glucose and some mannose residues by various glucosidases and mannosidases in the ER and Golgi apparatus.[13][14] This processing is crucial for proper protein folding and for the generation of the diverse array of mature N-glycan structures, which can be broadly classified as high-mannose, complex, and hybrid types.[13]

Implications in Disease and Drug Development

Defects in mannose metabolism and N-linked glycosylation are the underlying cause of a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDGs). [15]For example, mutations in the PMM2 gene lead to PMM2-CDG, the most common type of CDG, which results in a wide range of clinical manifestations due to hypoglycosylation of numerous proteins. [16][17][18] The crucial role of glycosylation in the pathophysiology of various diseases, including cancer and infectious diseases, has made the enzymes of the mannose metabolic and N-linked glycosylation pathways attractive targets for drug development. [2][19][20]For instance, inhibitors of glycosylation are being investigated as potential anti-cancer and anti-viral agents. [20]Furthermore, D-mannose itself is being explored for its therapeutic potential in preventing urinary tract infections by inhibiting bacterial adhesion to the urothelium. [21][22]

Conclusion

This compound is a central player in the intricate process of glycan biosynthesis, with its metabolic pathway being fundamental to cellular function. A thorough understanding of how mannose is activated and incorporated into glycans provides a powerful foundation for researchers and drug developers. The ability to experimentally probe these pathways using techniques like metabolic labeling opens up new avenues for dissecting the roles of glycosylation in health and disease, and for the rational design of novel therapeutic interventions.

References

-

The Metabolic Origins of Mannose in Glycoproteins - PMC - NIH. (URL: [Link])

-

d-Mannose: Properties, Production, and Applications: An Overview - ResearchGate. (URL: [Link])

-

Mannose: a potential saccharide candidate in disease management - PMC. (URL: [Link])

-

N-Linked glycosylation - Department of Physiology | UZH. (URL: [Link])

-

Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC - PubMed Central. (URL: [Link])

-

N-Glycans - Essentials of Glycobiology - NCBI Bookshelf. (URL: [Link])

-

Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - Frontiers. (URL: [Link])

-

MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC - PubMed Central - NIH. (URL: [Link])

-

Identification of the High Mannose N-Glycan Isomers Undescribed by Conventional Multicellular Eukaryotic Biosynthetic Pathways | Analytical Chemistry - ACS Publications. (URL: [Link])

-

The Metabolic Origins of Mannose in Glycoproteins - ResearchGate. (URL: [Link])

-

Glucose - Wikipedia. (URL: [Link])

-

Class I α-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana - NIH. (URL: [Link])

-

Glucose and mannose analogs inhibit KSHV replication by blocking N‐glycosylation and inducing the unfolded protein response - PMC - NIH. (URL: [Link])

-

Mannose phosphate isomerase-congenital disorder of glycosylation leads to asymptomatic hypoglycemia - PMC - NIH. (URL: [Link])

-

Characterization of the reaction of GDP-mannose with dolichol phosphate in liver membranes - PubMed. (URL: [Link])

-

Experimental workflow. (1) Metabolic labeling of cells with the mannose... - ResearchGate. (URL: [Link])

-

Congenital disorders of glycosylation caused by defects in mannose addition during N-linked oligosaccharide assembly - JCI. (URL: [Link])

-

Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes - Frontiers. (URL: [Link])

-

Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC - NIH. (URL: [Link])

-

Reactome | dolichyl phosphate + GDP-alpha-D-mannose. (URL: [Link])

-

N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC - PubMed Central. (URL: [Link])

-

Processing of the Terminal Alpha-1,2-Linked Mannose Residues From Oligomannosidic N-Glycans Is Critical for Proper Root Growth - ResearchGate. (URL: [Link])

-

Recent Advances in the Understanding of Biological Implications and Modulation Methodologies of Monoclonal Antibody N-Linked High Mannose Glycans - ResearchGate. (URL: [Link])

-

Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates | Biochemistry - ACS Publications. (URL: [Link])

-

Mannose phosphate isomerase gene mutation leads to a congenital disorder of glycosylation: A rare case report and literature review - Frontiers. (URL: [Link])

-

N-linked glycosylation - Wikipedia. (URL: [Link])

-

Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes - ResearchGate. (URL: [Link])

-

11.4: N-linked Protein Glycosylation Begins in the ER - Biology LibreTexts. (URL: [Link])

-

Schematic of protocols for producing ¹³C-labeled high-mannose-type... - ResearchGate. (URL: [Link])

-

Glycosylation Precursors - Essentials of Glycobiology - NCBI Bookshelf - NIH. (URL: [Link])

-

Dolichol-phosphate mannose synthase: Structure, function and regulation - ResearchGate. (URL: [Link])

-

Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12 - PMC - NIH. (URL: [Link])

-

Congenital disorders of glycosylation caused by defects in mannose addition during N-linked oligosaccharide assembly - PubMed. (URL: [Link])

-

Glucose and mannose analogs inhibit KSHV replication by blocking N-glycosylation and inducing the unfolded protein response - PubMed. (URL: [Link])

-

Phosphomannose isomerase and phosphomannomutase gene disruptions in Streptomyces nodosus: impact on amphotericin biosynthesis and implications for glycosylation engineering - PubMed. (URL: [Link])

-

KEGG PATHWAY Database. (URL: [Link])

-

Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol† - PMC - NIH. (URL: [Link])

-

Deficiency of the first mannosylation step in the N-glycosylation pathway causes congenital disorder of glycosylation type Ik - Oxford Academic. (URL: [Link])

-

Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes - PubMed. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphomannose isomerase and phosphomannomutase gene disruptions in Streptomyces nodosus: impact on amphotericin biosynthesis and implications for glycosylation engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the reaction of GDP-mannose with dolichol phosphate in liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | dolichyl phosphate + GDP-alpha-D-mannose -> dolichyl phosphate D-mannose [reactome.org]

- 8. Glycosylation Precursors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. physiol.uzh.ch [physiol.uzh.ch]

- 12. JCI - Congenital disorders of glycosylation caused by defects in mannose addition during N-linked oligosaccharide assembly [jci.org]

- 13. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Class I α-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Mannose phosphate isomerase gene mutation leads to a congenital disorder of glycosylation: A rare case report and literature review [frontiersin.org]

- 16. Frontiers | Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glucose and mannose analogs inhibit KSHV replication by blocking N‐glycosylation and inducing the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Glucose and mannose analogs inhibit KSHV replication by blocking N-glycosylation and inducing the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound [benchchem.com]

- 22. Frontiers | Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products [frontiersin.org]

The Unraveling of a Sugar Code: An In-depth Technical Guide to the Discovery and History of alpha-D-Mannose Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Mannose, a C-2 epimer of glucose, has transitioned from a mere structural curiosity in the annals of organic chemistry to a molecule of profound biological significance. Its journey of discovery, spanning over a century, has been inextricably linked with the very foundations of carbohydrate chemistry and has paved the way for our contemporary understanding of glycobiology. This technical guide provides a comprehensive historical narrative of this compound research, from its initial isolation and structural elucidation to the discovery of its central role in metabolism, protein glycosylation, and its emerging therapeutic applications. We will delve into the key experimental methodologies that defined each era of discovery, offering insights into the scientific reasoning behind these protocols and their enduring impact on the field. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing a deep historical and technical context for the ongoing exploration of this multifaceted monosaccharide.

I. The Dawn of a New Sugar: Emil Fischer and the Structural Elucidation of D-Mannose

The late 19th century was a period of fervent discovery in organic chemistry, with the elucidation of sugar structures standing as a monumental challenge. It was in this intellectually charged environment that the German chemist Hermann Emil Fischer embarked on his groundbreaking work that would not only earn him the Nobel Prize in Chemistry in 1902 but also lay the very groundwork for our understanding of monosaccharides, including D-mannose.

Fischer's genius lay in his systematic and logical approach to unraveling the complex stereochemistry of sugars. His investigations into the structures of glucose and other hexoses inevitably led to the discovery and characterization of mannose. A cornerstone of his research was the reaction of sugars with phenylhydrazine, a reagent he had discovered earlier in his career.[1] This reaction, leading to the formation of crystalline derivatives called osazones, proved to be a powerful tool for distinguishing between different sugars.

A pivotal observation was that D-glucose and D-fructose reacted with excess phenylhydrazine to form the same osazone. This indicated that the stereochemistry at the C-3, C-4, and C-5 positions of these two sugars was identical. Through a series of brilliant deductions and chemical transformations, Fischer was able to establish the relative configurations of the hydroxyl groups along the carbon chain.

The discovery of D-mannose was a direct consequence of these systematic studies. Fischer found that D-mannose also formed the same osazone as D-glucose and D-fructose, implying an identical stereochemical arrangement from C-3 to C-6. The difference, he deduced, must lie at the C-2 position, making D-mannose and D-glucose epimers.

Key Experimental Protocol: The Osazone Formation Test

The osazone test, developed by Fischer, was a critical method for the identification and differentiation of reducing sugars.[2] The reaction involves the condensation of a reducing sugar with three equivalents of phenylhydrazine. The first two molecules of phenylhydrazine react with the carbonyl group and the adjacent hydroxyl group to form a dihydrazone, the osazone, which is often a colored, crystalline compound with a characteristic melting point and crystal structure.

Methodology:

-

Reagent Preparation: A solution of phenylhydrazine hydrochloride and sodium acetate in water is prepared. The sodium acetate acts as a buffer to maintain the optimal pH for the reaction.

-

Reaction: A small amount of the sugar to be tested is dissolved in water and added to the phenylhydrazine reagent.

-

Heating: The reaction mixture is heated in a boiling water bath. The time taken for the formation of a precipitate is noted.

-

Observation: The crystalline precipitate is collected, washed, and dried. The crystal structure is then observed under a microscope and its melting point determined for identification.

Causality of Experimental Choices:

-

Excess Phenylhydrazine: The use of excess phenylhydrazine is crucial as it is required for both the initial hydrazone formation and the subsequent oxidation of the adjacent hydroxyl group.

-

Heating: The reaction requires heat to proceed at a reasonable rate. The use of a boiling water bath provides a consistent and controlled temperature.

-

Sodium Acetate: The reaction is pH-sensitive. Sodium acetate buffers the solution, preventing the reaction mixture from becoming too acidic due to the formation of aniline and ammonia as byproducts.

Visualizing Fischer's Logic: Osazone Formation

Caption: Fischer's osazone experiment demonstrated that D-glucose and D-mannose share the same stereochemistry from C3 to C6.

II. Bridging the Gap: The Discovery of Sugar Nucleotides and the Dawn of Metabolic Understanding

For several decades following Fischer's seminal work, research on mannose and other sugars was largely confined to the realm of organic chemistry. The biological significance of these molecules remained largely enigmatic. A paradigm shift occurred in the mid-20th century with the pioneering work of the Argentine biochemist Luis Federico Leloir , who was awarded the Nobel Prize in Chemistry in 1970 for his discovery of sugar nucleotides.[2][3]

Leloir's research fundamentally changed our understanding of carbohydrate metabolism by revealing that monosaccharides are not directly utilized in most biosynthetic reactions. Instead, they must first be "activated" by being attached to a nucleotide diphosphate, forming a sugar nucleotide. This discovery was a watershed moment, providing the missing link between the structural knowledge of sugars and their dynamic roles in biological processes.

In 1949, Leloir and his team discovered uridine diphosphate glucose (UDP-glucose), the first identified sugar nucleotide.[2] This discovery opened the floodgates, and soon, a plethora of other sugar nucleotides were identified, including guanosine diphosphate mannose (GDP-mannose) . The identification of GDP-mannose was a critical step in understanding the metabolic pathways involving mannose.

Key Experimental Protocol: Isolation and Identification of Sugar Nucleotides

Leloir's experiments to isolate and identify sugar nucleotides were characterized by meticulous biochemical fractionation and enzymatic assays. A general workflow for such an experiment would involve the following steps:

Methodology:

-

Preparation of Cell-Free Extract: A tissue or cell sample (e.g., yeast, liver) is homogenized to break open the cells and release their contents. The homogenate is then centrifuged to remove cellular debris, resulting in a cell-free extract containing soluble enzymes and metabolites.

-

Fractionation: The cell-free extract is subjected to various fractionation techniques to separate its components based on their physicochemical properties. These techniques could include:

-

Ammonium Sulfate Precipitation: Proteins are selectively precipitated by adding increasing concentrations of ammonium sulfate.

-

Ion-Exchange Chromatography: Molecules are separated based on their net charge.

-

Paper Chromatography: A technique used to separate small molecules like sugars and nucleotides.

-

-

Enzymatic Assays: Fractions are tested for their ability to catalyze a specific reaction of interest. For example, to identify the activated form of glucose, fractions would be tested for their ability to convert galactose-1-phosphate to glucose-1-phosphate, a reaction known to require an activated glucose donor.

-

Characterization of the Active Compound: The active compound is purified and its chemical structure is determined using techniques such as:

-

UV Spectroscopy: To identify the nucleotide component.

-

Chemical Analysis: To determine the sugar and phosphate content.

-

Enzymatic Digestion: Using specific enzymes to break down the compound into its constituent parts for further analysis.

-

Causality of Experimental Choices:

-

Cell-Free System: The use of a cell-free system allowed for the study of metabolic reactions in a controlled environment, free from the complexities of a living cell.

-

Fractionation: This was essential to isolate the specific molecule of interest from the complex mixture of cellular components.

-

Enzymatic Assays: These provided a functional readout to guide the purification process, allowing researchers to track the "activity" of the unknown compound.

Visualizing the Central Role of Sugar Nucleotides

Caption: Leloir's discovery revealed that mannose must be activated to GDP-mannose before it can be used in biosynthetic pathways.

III. The Glycosylation Era: Unveiling the Role of Mannose in Protein Modification

The discovery of sugar nucleotides set the stage for the next major chapter in the history of mannose research: the elucidation of its role in glycosylation , the process by which carbohydrates are attached to proteins and lipids. It is now understood that glycosylation is one of the most common and important post-translational modifications, affecting a vast array of cellular processes.

Research in the latter half of the 20th century revealed that mannose is a key component of both N-linked and O-linked glycans, the two major types of protein glycosylation.

-

N-linked glycosylation , which involves the attachment of a glycan to the amide nitrogen of an asparagine residue, begins in the endoplasmic reticulum with the synthesis of a lipid-linked oligosaccharide precursor. This precursor, which contains multiple mannose residues, is then transferred en bloc to the nascent polypeptide chain.

-

O-linked glycosylation , the attachment of a glycan to the hydroxyl group of a serine or threonine residue, is a more diverse process that occurs primarily in the Golgi apparatus. Mannose is also a component of some O-linked glycans.

The importance of mannose in glycosylation was starkly illustrated by the discovery of Congenital Disorders of Glycosylation (CDGs) in the 1980s.[4] These are a group of rare genetic disorders caused by defects in the synthesis or attachment of glycans. Several types of CDGs are caused by mutations in genes encoding enzymes involved in mannose metabolism or the synthesis of the mannose-containing lipid-linked oligosaccharide precursor.

Key Experimental Protocol: Early Diagnosis of Congenital Disorders of Glycosylation

The initial diagnosis of CDGs relied heavily on the analysis of serum transferrin, a glycoprotein that is readily accessible in blood samples. In individuals with certain types of CDGs, the N-glycans on transferrin are truncated, leading to a change in the protein's overall charge. This difference in charge can be detected by isoelectric focusing (IEF) .

Methodology:

-

Sample Collection: A blood sample is collected from the patient.

-

Serum Preparation: The blood is centrifuged to separate the serum, which contains transferrin.

-

Isoelectric Focusing: The serum sample is applied to a gel with a stable pH gradient. An electric field is then applied across the gel.

-

Separation: Proteins migrate through the gel until they reach the pH at which their net charge is zero (their isoelectric point).

-

Visualization: The separated transferrin isoforms are visualized by staining the gel. In a healthy individual, transferrin will appear as a single major band. In a patient with a CDG affecting N-glycosylation, multiple bands corresponding to transferrin molecules with different numbers of sialic acid residues (and thus different charges) will be observed.

Causality of Experimental Choices:

-

Transferrin as a Marker: Transferrin is a heavily glycosylated protein that is present in high concentrations in the blood, making it an ideal marker for detecting global defects in N-glycosylation.

-

Isoelectric Focusing: This technique is highly sensitive to small changes in protein charge, making it well-suited for separating the different glycoforms of transferrin.

Visualizing the N-linked Glycosylation Pathway

Caption: Mannose, in the form of GDP-mannose, is essential for the synthesis of the lipid-linked oligosaccharide precursor in the endoplasmic reticulum, the first step in N-linked glycosylation.

IV. Modern Perspectives and Therapeutic Horizons

The foundational discoveries of the past have paved the way for a vibrant and multifaceted field of modern mannose research. Today, scientists are exploring the intricate roles of mannose in a wide range of biological processes, from immune regulation to cancer biology.

One of the most exciting areas of current research is the therapeutic potential of D-mannose. The most well-established application is in the prevention and treatment of urinary tract infections (UTIs) . A significant proportion of UTIs are caused by the bacterium Escherichia coli, which initiates infection by adhering to the urothelial cells lining the bladder. This adhesion is mediated by FimH, a protein on the bacterial fimbriae that binds to mannose-containing glycoproteins on the surface of urothelial cells. D-mannose, when taken orally, is excreted in the urine and can competitively inhibit the binding of E. coli to the bladder wall, thereby preventing infection.

Beyond UTIs, researchers are investigating the potential of D-mannose in other therapeutic areas, including:

-

Congenital Disorders of Glycosylation: For certain types of CDGs, such as MPI-CDG (CDG-Ib), oral mannose supplementation can bypass the genetic defect and restore normal glycosylation.

-

Cancer Therapy: Some studies suggest that mannose can inhibit the growth of certain types of cancer cells, possibly by interfering with their glucose metabolism.

-

Immune Modulation: There is growing evidence that mannose and mannose-binding lectins play important roles in regulating the immune system.

The journey of this compound research, from a structural puzzle to a key player in human health, is a testament to the power of fundamental scientific inquiry. As we continue to unravel the complexities of the sugar code, it is certain that this seemingly simple monosaccharide will continue to yield new and exciting discoveries with the potential to transform our understanding of biology and medicine.

V. Quantitative Data Summary

| Historical Experiment/Observation | Key Quantitative Finding | Significance |

| Kiliani-Fischer Synthesis of D-Glucose and D-Mannose from D-Arabinose | The reaction yields a mixture of the two epimers. | Demonstrated the stereochemical relationship between aldoses and provided a synthetic route to these sugars. |

| Leloir's Isolation of UDP-Glucose | The isolated compound contained equimolar amounts of uracil, ribose, two phosphate groups, and glucose. | Confirmed the structure of the first sugar nucleotide and established the principle of sugar activation. |

| Early Diagnosis of CDG-Ia (PMM2-CDG) | Isoelectric focusing of serum transferrin shows a characteristic pattern with an increase in asialo-, monosialo-, and disialo-transferrin isoforms. | Provided the first diagnostic tool for a congenital disorder of glycosylation. |

VI. References

-

NobelPrize.org. (n.d.). Luis Leloir – Facts. Retrieved January 30, 2026, from [Link]3]

-

NobelPrize.org. (n.d.). Award ceremony speech. Retrieved January 30, 2026, from [Link]2]

-

Leloir, L. F. (1971). Two decades of research on the biosynthesis of saccharides. Nobel Lecture. [Link]]

-

Wikipedia. (2023, December 27). Emil Fischer. In Wikipedia. [Link]1]

-

Children's Hospital of Philadelphia. (n.d.). Congenital Disorders of Glycosylation (CDG). Retrieved January 30, 2026, from [Link]4]

Sources

alpha-D-Mannose interaction with mannose-binding lectins

Targeting the C-Type Lectin Interface: A Technical Guide to -D-Mannose and MBL Interactions

Executive Summary

The interaction between

For drug developers, this interaction is dual-purpose:

-

Target: Modulating MBL activity in ischemia-reperfusion injury (where MBL activation is deleterious).

-

Vector: Exploiting mannose specificity to deliver cargo to MBL-rich tissues or macrophages via mannosylated liposomes.

This guide moves beyond basic textbook definitions to provide the structural mechanistics, thermodynamic realities, and self-validating experimental protocols required to engineer high-affinity MBL ligands.

Structural Mechanistics: The EPN Motif & Calcium Coordination

The specificity of MBL for

The "Lock-and-Key" Coordination

Unlike protein-protein interactions driven by hydrophobic burial, MBL-sugar binding is electrostatic and coordination-based.

-

The EPN Motif: The selectivity switch lies in the amino acid sequence Glu-Pro-Asn (EPN). This motif creates a binding pocket that accommodates the equatorial 3-OH and 4-OH groups of D-mannose.

-

Note: Galactose-binding lectins contain a QPD motif (Gln-Pro-Asp), which selects for the axial 4-OH of galactose.

-

-

Calcium Bridging: The

ion does not merely stabilize the protein; it forms direct coordination bonds with the sugar hydroxyls. The mannose 3-OH and 4-OH groups replace water molecules in the

The Anomeric Distinction

MBL specifically recognizes the

Figure 1: The Molecular Mechanism of MBL-Mannose Binding. The Calcium ion acts as the central bridge between the protein's EPN motif and the sugar's hydroxyl groups.

Thermodynamics: The Multivalency Imperative

A critical error in early-stage drug design is relying on monovalent affinity data. The interaction between a single CRD and a monosaccharide is weak.

Affinity vs. Avidity

-

Monovalent Affinity (

): -

Multivalent Avidity: Nature overcomes weak affinity via oligomerization. MBL forms "bunches of tulips" (trimers of trimers). Synthetic ligands must mimic this via the Glycocluster Effect .

Comparative Binding Data

The table below illustrates the exponential gain in affinity achieved by presenting mannose in clusters (e.g., on dendrimers or liposomes).

| Ligand Type | Structure | Kd (Approximate) | Mechanism |

| Monosaccharide | Methyl- | 2.0 mM | Simple coordination |

| Disaccharide | Man- | 0.8 mM | Extended surface contact |

| Glycocluster | Tetra-valent Dendrimer | 10 - 50 | Chelate effect (local concentration) |

| Glycoparticle | Mannosylated Liposome (High Density) | < 50 nM | Statistical rebinding / Cross-linking |

Key Insight: For therapeutic efficacy, your ligand must present mannose residues spaced approximately 45-50 Å apart to bridge adjacent CRDs within an MBL trimer.

Experimental Characterization: Self-Validating Protocols

To rigorously quantify these interactions, Surface Plasmon Resonance (SPR) is the gold standard. However, lectins are "sticky" and prone to non-specific binding. The following protocol uses a Capture-Based Approach to ensure orientation and includes a mandatory self-validation step.

Protocol: Biotin-MBL Kinetic Assay (SPR)

Objective: Determine the

Reagents:

-

Ligand: Biotinylated recombinant human MBL (rhMBL).

-

Analyte: Mannose-based small molecule or dendrimer.

-

Running Buffer (HBS-P+Ca): 10 mM HEPES, 150 mM NaCl, 5 mM CaCl2 , 0.05% Surfactant P20, pH 7.4.

-

Regeneration Solution: 10 mM EDTA, pH 8.0.

Workflow:

-

Chip Preparation: Use a Streptavidin (SA) sensor chip.

-

Why? Amine coupling randomly orients MBL, potentially occluding the CRD. Biotin-tagging (ideally N-terminal or via AviTag) ensures the "tulip heads" face the flow.

-

-

Immobilization: Inject Biotin-rhMBL to reach ~1000 RU (Resonance Units).

-

Control Channel: Leave flow cell 1 as unmodified Streptavidin (reference).

-

-

Analyte Injection (Association):

-

Inject the mannosylated candidate in a concentration series (e.g., 0.1

M to 100 -

Flow rate: 30

L/min to minimize mass transport limitations.

-

-

Dissociation: Allow buffer flow for 120-300 seconds.

-

Regeneration (The Validation Step):

-

Inject 10 mM EDTA for 30 seconds.

- ions from the MBL CRD. This induces a conformational change that must release the mannose ligand.

-

Pass Criteria: If the signal does not return to baseline after EDTA, the binding was non-specific (hydrophobic sticking) and the data is invalid.

-

Figure 2: Self-Validating SPR Workflow. The EDTA regeneration step confirms the calcium-dependency of the interaction, ruling out false positives.

Therapeutic Implications

Understanding the MBL-Mannose interface opens two distinct clinical avenues:

MBL as a Drug Target (Inhibition)

In conditions like Ischemia-Reperfusion Injury (IRI) (e.g., myocardial infarction, stroke), MBL binds to neo-epitopes on stressed endothelial cells, activating the complement lectin pathway and causing tissue damage.

-

Strategy: High-affinity "MBL Traps."

-

Design: Multivalent mannose or fucose dendrimers that bind MBL with nM affinity, preventing it from binding to the tissue.

MBL as a Delivery Vector (Targeting)

Macrophages and dendritic cells express Mannose Receptor (CD206), which shares structural homology with MBL.

-

Strategy: Mannosylated Liposomes.

-

Design: Surface decoration with

-D-mannose allows the liposome to be recognized and internalized via receptor-mediated endocytosis. This is currently used in enzyme replacement therapies (e.g., for Gaucher's disease) to target macrophages.

References

-

Drickamer, K. (1992). Engineering galactose-binding activity into a mannose-binding c-type lectin. Nature. Link

-

Weis, W. I., Drickamer, K., & Hendrickson, W. A. (1992). Structure of a C-type mannose-binding protein complexed with an oligosaccharide. Nature. Link

-

Kiessling, L. L., Gestwicki, J. E., & Strong, L. E. (2006). Synthetic multivalent ligands as probes of signal transduction. Angewandte Chemie International Edition. Link

-

Garred, P., et al. (2006). Mannose-binding lectin and its genetic variants. Genes & Immunity.[7] Link

-

Mitchell, D. A., et al. (2001). A novel mechanism of carbohydrate recognition by the C-type lectins DC-SIGN and DC-SIGNR. Nature Structural Biology. Link

-

Ober, R. J., & Ward, E. S. (1999). Analysis of biological interactions using surface plasmon resonance.[8][9] Current Protocols in Immunology. Link

Sources

- 1. Multivalent lectin-carbohydrate interactions energetics and mechanisms of binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MBL deficiency - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. kiesslinglab.com [kiesslinglab.com]

- 7. Mannose‐binding lectin in innate immunity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Surface Plasmon Resonance Assay for In Vitro Screening of Mannose-Binding Lectin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

theoretical models of alpha-D-Mannose conformational analysis

Theoretical Models of -D-Mannose Conformational Analysis

Executive Summary

The conformational plasticity of

This guide provides a rigorous theoretical framework for modeling these dynamics. We move beyond static structures to dynamic ensembles, comparing Molecular Mechanics (GLYCAM06/CHARMM36) with Quantum Mechanical benchmarks (DFT M06-2X), and detailing a self-validating protocol for calculating Free Energy Landscapes (FEL).

Part 1: The Conformational Landscape

To model

Ring Puckering ( vs. )

The pyranose ring is not static. While the

-

Metric: Cremer-Pople Coordinates (

).[1][2] -

Barrier: The transition typically requires crossing a 10–15 kcal/mol barrier, inaccessible to standard unbiased Molecular Dynamics (MD).

The Hydroxymethyl Rotor ( Angle)

The C5–C6 bond rotation determines the orientation of the O6 hydroxyl.

-

Rotamers: Gauche-gauche (

), gauche-trans (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -

Mannose Specificity: Unlike glucose,

-D-mannose strongly disfavors the

The Anomeric Effect

The preference for the electronegative substituent at C1 to adopt an axial orientation (stabilized by

Part 2: Theoretical Frameworks

Force Field Selection: GLYCAM06 vs. CHARMM36

| Feature | GLYCAM06 (AMBER) | CHARMM36 | Recommendation |

| Philosophy | Parameterized specifically for carbohydrates using QM (B3LYP) rotamer profiles. | General biomolecular force field; carbohydrate parameters optimized via osmotic pressure data.[3][4] | GLYCAM06 for pure glycan dynamics.[4] |

| Anomeric Handling | Explicit torsion terms derived from QM energy surfaces of minimal fragments. | Uses specific Lennard-Jones (LJ) adjustments to reproduce hydration energies. | CHARMM36 if modeling Glycan-Protein complexes (better protein integration). |

| Solvent Model | TIP3P (Standard), OPC (High Accuracy). | TIP3P modified (CHARMM-specific). | Use OPC with GLYCAM for best density/viscosity matching. |

| Weakness | Can over-stabilize hydrogen bonds in vacuum; requires explicit solvent. | Historically underestimated hydration free energy (fixed in recent updates). | Always use Explicit Solvent . |

Quantum Mechanical Benchmarking

For examining transition states (e.g., ring inversion), Force Fields are insufficient.

-

Recommended Level of Theory: M06-2X/6-311++G(d,p) .

-

Why: The M06-2X functional captures dispersion interactions better than B3LYP, which is crucial for weak CH-

or CH-O interactions in sugars. -

Solvation: Use SMD (Solvation Model based on Density) with water parameters.

-

Part 3: Computational Protocol (Step-by-Step)

This protocol describes the generation of a Free Energy Landscape (FEL) for

Phase 1: System Setup & Equilibration

-

Structure Generation:

-

Build

-D-mannose in the -

Topology: Apply GLYCAM_06j force field parameters.

-

-

Solvation:

-

Solvate in a cubic box of OPC water (Optimal Point Charge) with a 12 Å buffer.

-

Why OPC? It reproduces the dielectric constant and diffusion properties of water better than TIP3P, critical for glycan hydrodynamics.

-

-

Minimization:

-

5000 steps steepest descent + 5000 steps conjugate gradient.

-

-

Thermalization (NVT):

-

Heat to 300K over 100 ps using a Langevin thermostat (

ps -

Constraint: Apply weak restraints (10 kcal/mol·Å

) on solute heavy atoms.

-

-

Pressurization (NPT):

-

Equilibrate density for 1 ns at 1 bar using a Berendsen or Monte Carlo barostat. Release restraints.

-

Phase 2: Enhanced Sampling (Metadynamics)

Standard MD will stay trapped in

-

Collective Variables (CVs):

-

Define the Cremer-Pople puckering coordinates

and -

Implementation: Use PLUMED interfaced with AMBER/GROMACS.

-

-

Bias Deposition:

-

Height: 1.2 kJ/mol.

-

Sigma: 0.35 rad (for angular CVs).

-

Pace: Deposit Gaussians every 500 steps.

-

Bias Factor: 10 (Well-Tempered mode to allow convergence).

-

-

Production Run:

-

Run for 50–100 ns. The system will explore

.

-

Phase 3: Analysis & Visualization

-

Reconstruct Free Energy Surface (FES):

-

Sum the deposited hills to generate the 2D FES map (

).

-

-

Identify Minima:

-

Global Minimum:

(South Pole). -

Local Minimum:

(North Pole).

-

Part 4: Visualization of Workflows

Figure 1: Computational Workflow for Glycan Analysis

Caption: End-to-end workflow for calculating and validating the conformational free energy landscape of

Figure 2: The Conformational Equilibrium Logic

Caption: Logical map of forces governing the

Part 5: Self-Validation (The Karplus Protocol)

To ensure the simulation is physically accurate, you must validate the trajectory against experimental NMR data using the Karplus Equation .

The Logic:

If your simulation samples the correct ratio of rotamers (

Protocol:

-

Extract Trajectory: Save frames every 10 ps from the unbiased equilibrium simulation.

-

Calculate Dihedrals: Measure the H5-C5-C6-H6R and H5-C5-C6-H6S dihedral angles (

) for every frame. -

Apply Generalized Karplus Equation (Haasnoot-Altona):

-

Note: Use parameters optimized for sugars (e.g., Stenutz parameters [1]).

-

-

Average: Compute

over the ensemble. -

Compare:

-

Experimental

for -

Experimental

is ~5.5 Hz . -

Pass Criteria: RMSD between Calc and Exp < 0.8 Hz.

-

References

-

Stenutz, R., Carmichael, I., Widmalm, G., & Serianni, A. S. (2002). Hydroxymethyl group conformation in saccharides: structural dependencies of 2JHH, 3JHH, and 2JCH spin-spin coupling constants. Journal of Organic Chemistry. Link

-

Kirschner, K. N., et al. (2008).[5] GLYCAM06: A generalizable biomolecular force field. Carbohydrates.[2][3][4][5][6][7][8][9][10][11] Journal of Computational Chemistry. Link

-

Guvench, O., & MacKerell, A. D. (2008). Comparison of Protein Force Fields for Molecular Dynamics Simulations. Methods in Molecular Biology. Link

-

Barducci, A., Bussi, G., & Parrinello, M. (2008). Well-tempered metadynamics: A smoothly converging and tunable free-energy method. Physical Review Letters. Link

-

Cremer, D., & Pople, J. A. (1975).[2] General definition of ring puckering coordinates. Journal of the American Chemical Society.[12] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cremer-Pople parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]

- 3. Optimizing Solute-Solute Interactions in the GLYCAM06 and CHARMM36 Carbohydrate Force Fields Using Osmotic Pressure Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimizing Solute-Solute Interactions in the GLYCAM06 and CHARMM36 Carbohydrate Force Fields Using Osmotic Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perspective on computational simulations of glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and conformational analysis of an alpha-D-mannopyranosyl-(1-->2)-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranose mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Karplus equation - Wikipedia [en.wikipedia.org]

Methodological & Application

alpha-D-Mannose application in studying mannosidase activity

Application Note: -D-Mannose Methodologies in Mannosidase Characterization

Strategic Overview

This guide details three core applications of

-

Kinetic Profiling: Using chromogenic/fluorogenic

-D-mannosides to determine -

Inhibition Studies: Utilizing free

-D-Mannose to define active site specificity and product inhibition ( -

Glycan Analysis: Using

-D-Mannose as a quantitative standard in High-Performance Anion-Exchange Chromatography (HPAEC-PAD).

Mechanistic Basis & Pathway Visualization

Figure 1: N-Glycan Processing and Assay Logic

The following diagram illustrates the trimming pathway and where synthetic substrates mimic natural interactions.

Caption: Pathway showing enzymatic trimming of Man9GlcNAc2 and the parallel synthetic assay system where pNP-Man mimics the terminal mannose.

Protocol A: Kinetic Characterization (Chromogenic)

Principle: The substrate p-nitrophenyl-

Target Enzymes: Lysosomal

Reagents

-

Substrate Stock: 10 mM pNP-

-D-Man (Sigma N2127) in water. Store at -20°C. -

Acidic Assay Buffer (Lysosomal): 0.1 M Sodium Citrate/Phosphate, pH 4.5, containing 1 mM ZnCl

. -

Neutral Assay Buffer (ER/Golgi): 0.1 M MES or Sodium Phosphate, pH 6.5, containing 1 mM CaCl

(Note: ER mannosidases are often Ca -

Stop Solution: 0.5 M Sodium Carbonate (Na

CO

Step-by-Step Methodology

-

Enzyme Preparation: Dilute enzyme/lysate in the appropriate Assay Buffer to ensure <10% substrate hydrolysis (linear range).

-

Reaction Setup:

-

In a 96-well clear plate, add 10 µL of Enzyme sample.

-

Add 90 µL of pre-warmed Substrate Solution (dilute stock to 1–5 mM in Assay Buffer).

-

-

Incubation: Incubate at 37°C for 10–60 minutes.

-

Termination: Add 100 µL of Stop Solution. The pH shift to >10 ionizes the p-nitrophenol (pKa ~7.15).

-

Quantification: Measure Absorbance at 405 nm (A

). -

Calculation:

-

(Extinction Coefficient of pNP): ~18.5 mM

-

(Extinction Coefficient of pNP): ~18.5 mM

Self-Validating Control: Include a "No Enzyme" blank to account for spontaneous hydrolysis and a "Swainsonine" control (10 µM) to distinguish Class II (Golgi) from Class I (ER) mannosidases.

Protocol B: High-Sensitivity Screening (Fluorogenic)

Principle: Uses 4-Methylumbelliferyl-

Reagents

-

Substrate: 5 mM 4-MU-

-D-Man (Sigma M3657) in DMSO. -

Stop Buffer: 0.2 M Glycine-Carbonate buffer, pH 10.0.

Workflow

-

Mix: 10 µL Sample + 20 µL Substrate (diluted to 1 mM in Assay Buffer).

-

Incubate: 37°C for 30 min.

-

Stop: Add 200 µL Stop Buffer.

-

Read: Fluorescence Plate Reader. Ex: 365 nm / Em: 445 nm .

-

Calibration: Must run a standard curve of free 4-Methylumbelliferone (0–1000 pmol) as fluorescence units are arbitrary.

Application: -D-Mannose as a Competitive Inhibitor

Free

Experimental Design for Determination

-

Matrix Setup: Prepare a matrix of Substrate concentrations (e.g., [pNP-Man] at 0.5, 1, 2, 4

) vs. Inhibitor concentrations (Free -

Reaction: Run Protocol A for each condition.

-

Data Analysis:

-

Plot Lineweaver-Burk curves (1/V vs 1/[S]).

-

Competitive Inhibition Signature: Lines should intersect at the Y-axis (

is unchanged, apparent -

Calculate

using the slope equation:

-

Expert Insight: If

Advanced Application: Natural Substrate Analysis

Synthetic substrates may not reflect the enzyme's ability to trim complex glycans (e.g., Man9 to Man5).

Protocol: HPAEC-PAD Analysis of Released Mannose

Objective: Quantify free

-

Digestion: Incubate Glycoprotein (1 mg/mL) with

-mannosidase overnight. -

Clean-up: Precipititate protein using ethanol or remove via 10 kDa MWCO spin filter.

-

Analysis: Inject supernatant onto a Dionex CarboPac PA10 or PA20 column .

-

Detection: Pulsed Amperometric Detection (PAD).

-

Standardization: Inject a serial dilution of pure

-D-Mannose (Sigma M6020) to generate a calibration curve.-

Retention Time Validation: Mannose elutes distinctly from Glucose and Galactose under high pH isocratic elution (10-20 mM NaOH).

-

Data Summary & Troubleshooting

| Parameter | pNP-Man Assay | 4-MU-Man Assay | Natural Substrate (HPAEC) |

| Sensitivity | Low ( | High (nM range) | Very High (pmol range) |

| Throughput | High (96-well) | High (96-well) | Low (HPLC sequence) |

| Interference | Colored compounds | Quenching agents | Salts (desalting required) |

| Primary Use | Clinical Diagnosis | Biologics QC (Glycan Profiling) |

Troubleshooting "Self-Validating" Checks

-

High Background: If the blank increases over time, the substrate is hydrolyzing spontaneously. Check pH (pNP-Man is unstable > pH 8) and store stocks at -20°C.

-

No Activity: Ensure the correct metal ion cofactor is present. Lysosomal enzymes often need Zn

; ER/Golgi enzymes often need Ca

References

-

Abcam. Alpha-Mannosidase Assay Kit (ab282917) Protocol. Accessed October 2023.

-

Sigma-Aldrich.

-Mannosidase Activity Assay Kit (MAK318) Technical Bulletin. Accessed October 2023. -

National Institutes of Health (NIH). Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma. Clin Chem. 1992.[1]

-

Oxford Academic.A spectrophotometric assay for

-mannosidase activity. Glycobiology. 1994. -

MedChemExpress.p-Nitrophenyl

-D-mannopyranoside Product Information. -

GoldBio.4-Methylumbelliferyl-

-D-mannopyranoside Technical Data.

NMR spectroscopy for studying alpha-D-Mannose containing glycans

Application Note: Advanced NMR Profiling of Alpha-D-Mannose Containing Glycans

Executive Summary & Strategic Importance

In the development of biologic therapeutics, particularly monoclonal antibodies (mAbs) and enzyme replacement therapies, the glycosylation profile is a Critical Quality Attribute (CQA). High-mannose glycans (e.g., Man5, Man9) significantly influence serum half-life via mannose-receptor binding and can modulate Antibody-Dependent Cellular Cytotoxicity (ADCC).

While Mass Spectrometry (MS) provides rapid compositional analysis, it often struggles with the unambiguous assignment of stereochemistry and linkage isomers (e.g., distinguishing

This guide details a rigorous protocol for the structural elucidation of

Theoretical Framework: The "Mannose Fingerprint"

To successfully analyze mannose, one must understand its unique NMR signature derived from its stereochemistry.

-

Stereochemistry: D-Mannose is the C2 epimer of D-Glucose. In the

-anomer, the H1 proton is equatorial, and the H2 proton is also equatorial (relative to the ring plane in the -

The J-Coupling Key: The vicinal coupling constant

is governed by the Karplus equation.-

-D-Man: H1 (eq) - H2 (eq) dihedral angle is ~60°.

-

-D-Man: H1 (ax) - H2 (eq) dihedral angle is ~60°.

-

Contrast:

-D-Glc has a large

-

-D-Man: H1 (eq) - H2 (eq) dihedral angle is ~60°.

-

Chemical Shift Dispersion:

-

Anomeric Region (

H): -

Linkage Sensitivity: The H1 shift is highly sensitive to the glycosidic linkage type (

-1,2 vs

-

Experimental Protocol

Sample Preparation: The "D2O Exchange" Cycle

Objective: Eliminate the huge water signal (HDO) that obscures the anomeric region (4.7–4.8 ppm) and simplify the spectrum.

-

Lyophilization: Start with 0.1–1.0 mg of purified glycan or glycopeptide.

-

Exchange 1: Dissolve in 500

L of 99.9% -

Exchange 2: Repeat step 2.

-

Final Solubilization: Dissolve in 200

L (for Shigemi tubes) or 500-

Note: Trace salts/buffers can cause line broadening. Desalt via PGC (Porous Graphitic Carbon) cartridges if necessary prior to step 1.

-

-

Internal Standard: Add DSS (2,2-dimethyl-2-silapentane-5-sulfonate) to a final concentration of 0.0 ppm reference. Avoid TSP if pH sensitivity is a concern.

Data Acquisition Parameters (600 MHz+)

Temperature: 298 K (standard) or 310 K (to shift residual HDO peak away from anomeric signals).

| Experiment | Pulse Sequence | Key Parameter | Purpose |

| 1D | zg30 / zgesgp | d1 = 2-5s, ns = 64+ | Quantitation, initial fingerprinting. |

| 2D | cosygpppqf | DQF (Double Quantum Filtered) | Identify |

| 2D | mlevph | Mixing time: 80-100 ms | Trace the entire spin system ( |

| 2D | hsqcetgpsisp | Multiplicity Edited | Correlate H to C. Distinguish |

| 2D | noesyph | Mixing time: 200-400 ms | Determine sequence/linkage (inter-residue NOEs). |

Workflow Visualization

The following diagram outlines the logical flow from sample to structural assignment.

Caption: Step-by-step NMR workflow for glycan analysis, prioritizing water suppression and sequential assignment.

Assignment Strategy & Data Interpretation

The Anomeric "Roadmap"

In high-mannose glycans (e.g., Man9GlcNAc2), the anomeric protons of the mannose residues appear in specific order. Use the HSQC anomeric region (

-

Terminal

-1,2 Mannose (D1, D2, D3 arms):-

Typically the most downfield protons (~5.0 – 5.4 ppm).

-

H1/H2 cross-peaks in COSY are weak due to small

.

-

-

Core

-1,3 vs-

-1,6 Man (4'): Often distinctively shielded compared to other

- -1,3 Man (4): typically ~5.1 ppm.

-

-1,6 Man (4'): Often distinctively shielded compared to other

Linkage Analysis via NOESY

To connect the residues (Sequence):

-

Identify the H1 of Residue A (e.g., terminal Man).

-

Look for NOE cross-peaks to the Hx of Residue B (the attachment point).

-

Example: An

-1,2 linkage will show a strong NOE between Man(A) H1 and Man(B) H2 . -

Example: An

-1,6 linkage will show NOE between Man(A) H1 and Man(B) H6/H6' .

-

Topology Decision Tree

Caption: Logic tree for assigning Alpha-Mannose residues based on coupling, shift, and NOE connectivity.

References

-

Yamaguchi, Y. (2015). Determination of glycan structure by NMR.[1] GlycoPOD.[1] [Link]

-

Kozminski, W., & Nanz, D. HSQC and HMBC - NMR Core Facility. Columbia University. [Link]

-

Widmalm, G., et al. (2022). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study. RSC Advances. [Link]

-

Biological Magnetic Resonance Data Bank (BMRB). D-(+)-Mannose Chemical Shifts.[Link]

-

Górska-Jakubowska, S., et al. (2021). Discovery of α-(1→6)-linked mannan structures resembling yeast N-glycan outer chains.[2] mSphere. [Link]

Sources

Application Notes and Protocols: Mass Spectrometry Analysis of α-D-Mannose Labeled Proteins

Introduction

Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Among the various monosaccharides involved in this process, mannose plays a pivotal role, particularly in the biosynthesis of N-linked glycans. The study of mannosylated proteins, or the "manno-proteome," provides deep insights into cellular processes ranging from protein quality control in the endoplasmic reticulum to cell-cell recognition and immune responses.[1][2]

This guide provides a comprehensive overview and detailed protocols for the analysis of α-D-Mannose labeled proteins using mass spectrometry. We will delve into the principles of metabolic labeling with mannose analogs, strategies for the enrichment of labeled glycoproteins, and the subsequent mass spectrometric analysis and data interpretation. This powerful methodology enables researchers to specifically tag and identify newly synthesized glycoproteins, unraveling the dynamic nature of the glycoproteome in various biological contexts.

The core of this approach lies in the use of bioorthogonal chemistry.[3][4][5] Cells are cultured in the presence of a mannose analog bearing a "bioorthogonal" chemical handle, such as an azide or an alkyne group. This modified sugar is incorporated into the cellular glycosylation machinery and subsequently into newly synthesized glycoproteins.[6][7][8] The chemical handle then allows for the selective attachment of a reporter molecule, such as biotin for enrichment or a fluorophore for imaging, via a highly specific "click chemistry" reaction.[3][9][10] This strategy allows for the specific targeting and analysis of a sub-population of proteins that have been actively glycosylated during the labeling period.

I. Experimental Design and Strategy

A successful mass spectrometry analysis of mannose-labeled proteins hinges on a well-designed experimental workflow. The overall strategy involves several key stages: metabolic labeling, cell lysis, click chemistry-based biotinylation, enrichment of biotinylated glycoproteins, proteolytic digestion, and finally, LC-MS/MS analysis.

Diagram: Overall Workflow

Caption: Bioinformatic Workflow for the Analysis of Glycoproteomic Data.

Data Analysis Considerations

The analysis of glycoproteomic data requires specialized software and search parameters. [11]

-

Database Searching: The raw data is searched against a protein database (e.g., UniProt) using a search engine like MaxQuant, Proteome Discoverer, or Mascot.

-

Variable Modifications: It is crucial to include potential modifications in the search parameters, such as the mass of the remnant of the click reaction on the glycosylated amino acid residue.

-

Quantification: For quantitative studies, label-free quantification (LFQ) or isotopic labeling methods (e.g., SILAC) can be integrated with the metabolic labeling workflow. [12]* Bioinformatics: Identified proteins can be further analyzed using bioinformatic tools to determine their cellular localization, biological processes, and associated pathways.

IV. Concluding Remarks

The mass spectrometric analysis of alpha-D-Mannose labeled proteins is a powerful technique for investigating the dynamic nature of protein glycosylation. The combination of metabolic labeling with bioorthogonal chemistry and advanced mass spectrometry provides a specific and sensitive means to identify and quantify newly synthesized glycoproteins. The protocols and strategies outlined in this guide offer a robust framework for researchers to explore the manno-proteome and gain deeper insights into the crucial roles of glycosylation in health and disease.

References

- Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230.

- Parker, C. G., & Pratt, M. R. (2014).

- van der Vlist, J., van der Wel, N. N., & van den Berg, R. J. (2011). Bioorthogonal chemistry: applications in activity-based protein profiling. Accounts of chemical research, 44(9), 781-791.

- Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: bridging chemistry, biology, and medicine.

- Borrmann, A., Milles, S., Plass, T., Dommerholt, J., Verkade, J. M., Wiessler, M., ... & van Hest, J. C. (2012). Click-MS: a click-chemistry-based proteomics approach for the selective enrichment of a single protein from a complex proteome.

- Song, E., Zhu, R., Hammoud, Z. T., & Mechref, Y. (2014). LC-MS/MS quantitation of esophagus disease blood serum glycoproteins by enrichment with hydrazide chemistry and lectin affinity chromatography. Journal of proteome research, 13(11), 4808-4820.

- Boeggeman, E., Ramachandran, P., & Sethi, A. (2009). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Glycobiology, 19(11), 1228-1236.

- BenchChem. (2025).

- Borrmann, A., van Hest, J. C. M., van Delft, F. L., & Rutjes, F. P. J. T. (2016).

- Kamiya, Y., Chuman, Y., Katoh, T., & Kato, K. (2013). Stable isotope labeling approaches for NMR characterization of glycoproteins using eukaryotic expression systems. Methods in enzymology, 532, 299-313.

- Mechref, Y., & Novotny, M. V. (2017). Recent advances in mass spectrometric analysis of glycoproteins. Expert review of proteomics, 14(1), 25-36.

- Harvey, D. J. (2011). Effective use of mass spectrometry for glycan and glycopeptide structural analysis. Analytical chemistry, 83(5), 1598-1606.

- Yang, L., Nyalwidhe, J. O., Guo, S., Drake, R. R., & Semmes, O. J. (2011). Targeted identification of metastasis-associated cell-surface sialoglycoproteins in prostate cancer. Molecular & cellular proteomics, 10(6), M110.004943.

- Hutte, M. H., Kolarich, D., & Rapp, E. (2013). A bacterial mannose binding lectin as a tool for the enrichment of C-and O-mannosylated peptides. Journal of proteome research, 12(6), 2824-2834.

- Zhang, H., Li, X., Martin, D. B., & Aebersold, R. (2013). Advancements in mass spectrometry–based glycoproteomics and glycomics.

- Zhang, Y., Chen, Y., & Wang, B. (2018). [Comparison of the performance of secretome analysis based on metabolic labeling by three unnatural sugars]. Sheng wu gong cheng xue bao= Chinese journal of biotechnology, 34(8), 1318-1327.

- Chuh, K. N., & Pratt, M. R. (2016). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current protocols in chemical biology, 8(3), 193-210.

- Riley, N. M., & Coon, J. J. (2018). Mass spectrometry strategies for O-glycoproteomics. Chemical Society reviews, 47(23), 8559-8580.

- Boyce, M., & Bertozzi, C. R. (2011). Incorporation of unnatural sugars for the identification of glycoproteins. Methods in enzymology, 504, 209-225.

- Riley, N. M., Malaker, S. A., Driessen, M. D., & Bertozzi, C. R. (2019). A pragmatic guide to enrichment strategies for mass spectrometry–based glycoproteomics. Molecular & Cellular Proteomics, 18(Suppl 1), S81-S94.

- Ogen-Shtern, N., & Tirosh, B. (2017). [2-3H] Mannose-labeling and Analysis of N-linked Oligosaccharides. Journal of visualized experiments: JoVE, (125), 55919.

- Song, E., & Mechref, Y. (2021). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. Journal of proteomics, 241, 104221.

- Li, J., Ma, L., Liu, Y., Li, G., & Wang, C. (2009). Novel glycosidic linkage in Aedes aegypti chorion peroxidase: N-mannosyl tryptophan. The Journal of biological chemistry, 284(48), 33285-33293.

- Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2013). Applications of azide-based bioorthogonal click chemistry in glycobiology. Chemical Society reviews, 42(15), 6574-6589.

- Lee, Y. J., & An, H. J. (2012). Interaction modes and approaches to glycopeptide and glycoprotein enrichment. Analytical and bioanalytical chemistry, 403(6), 1597-1610.

- Vester-Christensen, M. B., Halim, A., Joshi, H. J., & Clausen, H. (2013).

- G-Biosciences. (2019).

- University of California, San Francisco. (n.d.). Sample preparation for mass spectrometry. UCSF Mass Spectrometry Facility.

- Domon, B., & Aebersold, R. (2010). Fragmentation of a high mannose glycan. Detection of significant crossring cleavage ion at m/z 923.4. This ion is significant diagnostically as it contains only the antenna from the six-branch of the core mannose and thus giving information related to the branching. In Mass Spectrometry Data Analysis in Proteomics (pp. 231-248). Humana Press.

- Creative Proteomics. (n.d.). Metabolic Labeling Techniques.

- G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences.

- Stanford University. (n.d.). Sample Preparation. Stanford University Mass Spectrometry.

- Thermo Fisher Scientific. (n.d.). Protein Sample Preparation for Mass Spectrometry. Thermo Fisher Scientific.

- Boyce, M., Carrico, I. S., & Bertozzi, C. R. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Chemical science, 12(7), 2447-2464.

- Yu, C. Y., Lin, Y. H., Lin, Y. C., & Khoo, K. H. (2018). Chromatograms and mass spectra of high-mannose and paucimannose N-glycans for rapid isomeric identifications. Journal of proteome research, 17(12), 4164-4176.

- Li, X., Wang, Y., Wang, J., Liu, Y., & Zhang, T. (2016). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker.

- Wiśniewski, J. R., Zougman, A., Nagaraj, N., & Mann, M. (2009). Step-by-step sample preparation of proteins for mass spectrometric analysis.

- Wang, J., Zhang, C., & Wang, C. (2019). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 24(19), 3469.

- Dapron, J., Dias, W., Tyson, M., Heutel, J., Roychowdhury, A., Hart, G., & Duewel, H. (n.d.).

- Yamaoka, T. (2013). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in chemistry, 1, 19.

- Rogers, J. C., & Pfenninger, A. (2022). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv.

- Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.

- Sleat, D. E., Lackland, H., Wang, Y., Sohar, I., & Lobel, P. (2008). The human urine mannose 6-phosphate glycoproteome. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1784(1), 133-140.

- Sikora, M., & Stefanowicz, P. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6978.

- Sun, S., Zhao, Y., & Liu, H. (2018). The mechanism of mass spectrum analysis on glucose and mannose based on their structural differences. Food Science & Nutrition, 6(5), 1381-1387.

Sources

- 1. Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]